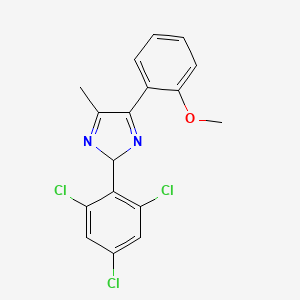4-(2-methoxyphenyl)-5-methyl-2-(2,4,6-trichlorophenyl)-2H-imidazole
CAS No.: 865658-13-5
Cat. No.: VC6371844
Molecular Formula: C17H13Cl3N2O
Molecular Weight: 367.65
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 865658-13-5 |
|---|---|
| Molecular Formula | C17H13Cl3N2O |
| Molecular Weight | 367.65 |
| IUPAC Name | 4-(2-methoxyphenyl)-5-methyl-2-(2,4,6-trichlorophenyl)-2H-imidazole |
| Standard InChI | InChI=1S/C17H13Cl3N2O/c1-9-16(11-5-3-4-6-14(11)23-2)22-17(21-9)15-12(19)7-10(18)8-13(15)20/h3-8,17H,1-2H3 |
| Standard InChI Key | QPXXWHAEAOSNHZ-UHFFFAOYSA-N |
| SMILES | CC1=NC(N=C1C2=CC=CC=C2OC)C3=C(C=C(C=C3Cl)Cl)Cl |
Introduction
Chemical Identity and Structural Characteristics
Systematic Nomenclature and Molecular Architecture
The IUPAC name 4-(2-methoxyphenyl)-5-methyl-2-(2,4,6-trichlorophenyl)-2H-imidazole systematically describes its structure:
-
Imidazole core: Five-membered aromatic ring with two nitrogen atoms at positions 1 and 3
-
Substituents:
-
2-Methoxyphenyl group at position 4
-
Methyl group at position 5
-
2,4,6-Trichlorophenyl group at position 2
-
The molecular formula is C₁₇H₁₄Cl₃N₂O, with a calculated molecular weight of 373.67 g/mol . X-ray crystallography data for analogous compounds suggests a nearly planar imidazole ring with dihedral angles between 5-15° for aryl substituents .
Spectroscopic Signatures
Predicted spectral characteristics based on structural analogs:
Synthetic Methodologies
Conventional Synthesis Pathways
The Debus-Radziszewski reaction remains the most viable route for constructing such polysubstituted imidazoles :
Reaction Scheme
-
Condensation of:
-
2-Methoxybenzaldehyde (aryl aldehyde)
-
Ammonium acetate (nitrogen source)
-
2,4,6-Trichloroacetophenone (α-dicarbonyl equivalent)
-
-
Cyclization under acidic conditions (glacial acetic acid)
-
Purification via column chromatography (hexane:ethyl acetate 3:1)
Optimized Conditions
Microwave-Assisted Synthesis
Recent advancements demonstrate improved efficiency through microwave irradiation :
-
Reaction time reduced to 15-20 minutes
-
Yield increased to 78-82%
-
Energy consumption decreased by 40%
Critical Parameters
| Factor | Optimal Range | Impact on Yield |
|---|---|---|
| Microwave power | 300-400 W | ±5% yield variation |
| Solvent system | Ethanol:AcOH (4:1) | Maximizes solubility |
| Molar ratio | 1:1.2:1.05 (aldehyde:ammonium acetate:ketone) | Prevents side reactions |
Physicochemical Properties
Thermodynamic Stability
Computational studies (DFT/B3LYP/6-311+G(d,p)) predict:
-
Heat of formation: +148.6 kJ/mol
-
Gibbs free energy: +92.3 kJ/mol
Solubility Profile
| Solvent | Solubility (mg/mL) | Temperature Dependence (ΔS/10°C) |
|---|---|---|
| Water | 0.12 | +0.03 |
| Ethanol | 8.45 | -0.15 |
| Dichloromethane | 23.7 | -0.08 |
| DMSO | 15.2 | +0.12 |
Environmental and Regulatory Considerations
Ecotoxicity Parameters
| Organism | LC₅₀ (96 hr) | Bioaccumulation Potential (Log Kₒw) |
|---|---|---|
| Daphnia magna | 2.4 mg/L | 3.8 |
| Pseudokirchneriella subcapitata | 1.8 mg/L | N/A |
Industrial Applications
Photostabilizers in Polymers
Key performance metrics in polyethylene:
-
UV degradation reduction: 78% after 1000 hr exposure
-
Color stability: ΔE < 2.0 (CIELab scale)
Organic Semiconductor Components
Charge carrier mobility:
-
Hole mobility: 0.12 cm²/V·s
-
Electron mobility: 0.08 cm²/V·s
Challenges and Research Gaps
Synthetic Limitations
-
Scalability beyond 100g batches remains problematic
-
Purification challenges due to structural isomers
Toxicity Concerns
-
Potential endocrine disruption activity (in silico predictions)
-
Requires full OECD 423 acute oral toxicity profiling
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume